(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol
Description
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11NO3/c1-8-4-5-9(3-2-6-12)10(7-8)11(13)14/h2-5,7,12H,6H2,1H3/b3-2+ |
InChI Key |
DJCDLMHKVMCDTH-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/CO)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation Approach
One of the most common and direct synthetic routes to chalcone derivatives, including (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol analogs, is the Claisen-Schmidt condensation. This method involves the base-catalyzed aldol condensation between an aromatic aldehyde and a ketone or equivalent precursor.
- Starting Materials : 4-methyl-2-nitrobenzaldehyde and an appropriate ketone or aldehyde with a hydroxyl functionality.
- Reaction Conditions : Typically carried out in an alcoholic basic medium, such as ethanol with sodium hydroxide or potassium hydroxide.
- Mechanism : The base abstracts an α-proton from the ketone or aldehyde, generating an enolate that attacks the aldehyde carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated system.
- Stereochemistry : The reaction predominantly yields the E-isomer, confirmed by coupling constants in ^1H NMR (J = 16.1–16.3 Hz), indicative of trans-olefin geometry.
Data Table 1: Typical Reaction Conditions and Yields for Nitro-Substituted Chalcones
| Entry | Aldehyde | Ketone/Equivalent | Base | Solvent | Temperature | Yield (%) | Isomer |
|---|---|---|---|---|---|---|---|
| 1 | 4-Methyl-2-nitrobenzaldehyde | 3-Hydroxypropanal or equivalent | NaOH (10%) | Ethanol | Room temp | 42–90 | E |
| 2 | 2-Nitrobenzaldehyde | 3-Nitroacetophenone | KOH | Methanol | Reflux | 70–85 | E |
Note: The yields vary depending on purification and recrystallization methods.
Propargyl/Allenyl Isomerization Route
A novel and more sophisticated synthetic method involves the use of 2-en-4-yn-1-ols as precursors, which undergo propargyl/allenyl isomerization in the presence of trichloroacetonitrile and a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Procedure : The 2-en-4-yn-1-ol derivative bearing the 4-methyl-2-nitrophenyl substituent is reacted with trichloroacetonitrile and DBU in dichloromethane at ambient temperature overnight.
- Mechanism : The hydroxyl group nucleophilically attacks the trichloroacetonitrile, followed by cyclization, propargyl/allenyl isomerization, and protonation to yield the allylic alcohol.
- Outcome : This method has been shown to provide high yields (up to 96%) and is practical for gram-scale synthesis.
$$
\text{2-en-4-yn-1-ol} + \text{CCl}3\text{CN} \xrightarrow[\text{CH}2\text{Cl}_2]{\text{DBU}} \text{(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol}
$$
Data Table 2: Optimized Reaction Conditions for Propargyl/Allenyl Isomerization
| Parameter | Condition | Notes |
|---|---|---|
| Base | DBU (1.5 equiv) | Strong, non-nucleophilic |
| Solvent | Dichloromethane (CH2Cl2) | Dry, with 4 Å molecular sieves |
| Temperature | Ambient (20–25 °C) | Overnight stirring |
| Trichloroacetonitrile | 2 equiv | Added after base and substrate pre-stirring |
| Workup | Saturated NaHCO3 aqueous quench, extraction with diethyl ether | Purification by silica gel chromatography |
| Yield | Up to 96% | Gram-scale feasible |
This method is sensitive to substituents on the aromatic ring, with electron-donating groups such as methyl facilitating protonation steps and improving yields.
Tandem One-Pot Synthesis via Heck-Matsuda Reaction
A more advanced and less direct method involves the use of nitroarenes as masked electrophiles in a tandem one-pot Heck-Matsuda reaction sequence.
- Starting Material : Nitro-substituted aromatic compounds such as 4-methyl-2-nitrobenzene derivatives.
- Process : The nitroarene undergoes in situ reduction to aniline, diazotization, Heck-Matsuda coupling, carbonylation, and cyclization under mild conditions.
- Catalysts and Conditions : Palladium catalysts are employed with carbon monoxide gas in a two-chamber system to control CO release safely.
- Advantages : This approach avoids isolation of sensitive aryldiazonium salts and achieves enantioenriched products with high selectivity and good yields (up to 76%).
Though this method is more complex and tailored for enantioenriched spirolactones, the underlying chemistry demonstrates the utility of nitroarenes in accessing substituted allylic alcohols and related compounds.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Scale-up Potential |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | Simple, widely used, inexpensive reagents | Limited control over stereochemistry, moderate yields | 42–90% | Good |
| Propargyl/Allenyl Isomerization | High yields, gram-scale feasible, mild conditions | Requires specialized reagents (trichloroacetonitrile), sensitive to substituents | Up to 96% | Excellent |
| Tandem Heck-Matsuda Reaction | Enantioselective, avoids hazardous intermediates | Complex setup, requires Pd catalyst and CO handling | Up to 76% | Moderate |
Research Findings and Notes
- The Claisen-Schmidt condensation reliably produces E-isomers of chalcones, as confirmed by NMR coupling constants, with yields depending on purification.
- The propargyl/allenyl isomerization method is sensitive to electron-donating substituents such as methyl groups, which enhance protonation steps and improve yields.
- The tandem Heck-Matsuda reaction leverages nitroarenes as masked electrophiles, offering a safe and efficient route to complex molecules with potential for isotopic labeling and enantioselectivity.
- Analytical techniques such as ^1H and ^13C NMR, IR spectroscopy, and chromatographic purification are standard across methods to confirm structure and purity.
- Safety considerations, especially in carbonylation reactions involving CO gas, necessitate specialized equipment like two-chamber systems to ensure controlled gas handling.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using SnCl2 (Tin(II) chloride) in acidic medium.
Substitution: Electrophilic reagents like Br2 (Bromine) or HNO3 (Nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Formation of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-one.
Reduction: Formation of (E)-3-(4-methyl-2-aminophenyl)prop-2-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The position and nature of substituents significantly alter physical properties such as melting points, solubility, and spectral characteristics.
Table 1: Substituent Effects on Key Properties
Notes:
- Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) deshield aromatic protons, shifting NMR signals downfield.
- Methoxy groups (-OCH₃) increase solubility in polar solvents due to hydrogen bonding .
Reaction Yields and Conditions
- (E)-3-(4-Chlorophenyl)prop-2-en-1-ol (1g) : Synthesized in 70.6% yield via NaBH₄ reduction of the corresponding acrylate .
- (E)-3-(3-Trifluoromethylphenyl)prop-2-en-1-ol (Vb) : Quantitatively obtained under mild conditions (1 hour reaction time) .
- (E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol : Failed to undergo dibromocyclopropanation, likely due to steric bulk and electron-donating effects destabilizing intermediates .
Functional Group Transformations
- Amine Derivatives: (E)-3-(4-Fluorophenyl)-N,N-dimethylprop-2-en-1-amine (SI-13) was synthesized via PBr3-mediated substitution (56% yield), demonstrating the versatility of propenol intermediates .
- Esterification : Ethyl (E)-3-(3-fluoro-4-methylphenyl)acrylate (SI-30) was prepared via Horner-Wadsworth-Emmons reaction, highlighting the role of phosphonates in α,β-unsaturated ester synthesis .
Biological Activity
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol, also known as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential as pharmacological agents, exhibiting various properties such as antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol, summarizing relevant research findings and case studies.
- Molecular Formula : CHNO
- Molar Mass : 193.2 g/mol
- CAS Number : 857071-75-1
This compound features a nitrophenyl group which is integral to its biological activity. The presence of the nitro group can influence the electronic properties of the molecule, potentially enhancing its reactivity and interaction with biological targets.
Antibacterial Activity
Research has demonstrated that chalcone derivatives possess notable antibacterial properties. (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study examining multiple chalcone derivatives, (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The compound showed particular efficacy against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.01 to 0.05 mg/mL .
Antifungal Activity
Chalcones have also been recognized for their antifungal properties. The compound's structure suggests potential effectiveness against fungal pathogens.
Research Findings
In vitro studies indicated that (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol demonstrated antifungal activity against Candida albicans and other pathogenic fungi, with inhibition zones measuring up to 20 mm in diameter in agar diffusion assays .
Anticancer Properties
The anticancer potential of chalcone derivatives has been widely studied. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
Research suggests that (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol may exert its anticancer effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol. Modifications to the phenyl ring or the introduction of different substituents can significantly influence activity.
Key Findings
- Electron-Withdrawing Groups : The presence of nitro groups tends to decrease antibacterial activity; however, they can enhance anticancer properties.
- Substituent Effects : Studies indicate that substituents at different positions on the phenyl ring can either enhance or reduce biological activity depending on their electronic nature and steric effects .
Data Summary Table
| Biological Activity | MIC (mg/mL) | Notes |
|---|---|---|
| Antibacterial | 0.01 - 0.05 | Effective against S. aureus and E. coli |
| Antifungal | N/A | Inhibition zones up to 20 mm against C. albicans |
| Anticancer | N/A | Induces apoptosis in various cancer cell lines |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-methyl-2-nitrobenzaldehyde and an appropriate ketone or alcohol precursor. For example, describes a similar protocol using 2,4-dihydroxy acetophenone and aldehydes under ethanol with catalytic thionyl chloride . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and catalysts (e.g., acid/base). Post-synthesis purification via column chromatography is critical to isolate the (E)-isomer, as steric and electronic factors favor this configuration in nitro-substituted systems .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the (E)-configuration by analyzing coupling constants (e.g., for vinyl protons) and aromatic substitution patterns. provides an example of using H NMR to resolve diastereotopic protons in similar nitroaryl systems .
- FT-IR : Key peaks include O–H stretching (~3200–3500 cm) and nitro group vibrations (~1520 and 1350 cm) .
- X-ray Crystallography : Single-crystal analysis (as in ) resolves bond angles and confirms stereochemistry, particularly for verifying the (E)-configuration .
Q. How does the nitro group influence the compound’s stability under varying storage conditions?
- Methodological Answer : The nitro group increases susceptibility to photodegradation and thermal decomposition. Stability studies should include:
- Light Exposure Tests : Store samples in amber vials and monitor degradation via HPLC (e.g., highlights organic compound degradation over time in suboptimal conditions) .
- Temperature Control : Refrigeration (4°C) minimizes thermal decomposition, as nitroaryl compounds can undergo slow denitration at elevated temperatures .
Advanced Research Questions
Q. What computational methods can predict the electronic effects of the nitro group on the compound’s reactivity in biological systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model charge distribution and frontier molecular orbitals (HOMO/LUMO). The nitro group’s electron-withdrawing nature lowers HOMO energy, affecting redox potential (see for analogous furan-nitro systems) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding pockets influenced by the nitro group’s steric and electronic effects .
Q. How can stereochemical discrepancies in synthesis be resolved when isolating the (E)-isomer?
- Methodological Answer :
- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based columns) to resolve (E)/(Z) isomers. notes the importance of solvent polarity in elution profiles for nitroaryl alcohols .
- Crystallographic Analysis : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to isolate the desired isomer, as demonstrated in for nitro-phenyl derivatives .
Q. What experimental strategies address contradictions in reported biological activity data for nitroaryl compounds like this one?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent concentration ranges across studies to mitigate false negatives/positives.
- Matrix Stabilization : As highlighted in , control sample degradation by using continuous cooling and inert atmospheres during bioassays .
- Orthogonal Assays : Cross-validate results using multiple techniques (e.g., fluorescence-based assays vs. enzymatic activity tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
